3-(Azetidine-1-carbonyl)benzoic acid
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Overview
Description
3-(Azetidine-1-carbonyl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to an azetidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)benzoic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or aziridines.
Attachment of Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Coupling with Benzoic Acid: The final step involves coupling the azetidine derivative with benzoic acid, which can be achieved through esterification or amidation reactions under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, potentially forming carboxylate derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Functionalized azetidine derivatives with varied substituents.
Scientific Research Applications
Chemistry: 3-(Azetidine-1-carbonyl)benzoic acid is used as a building block in organic synthesis, particularly in the creation of complex heterocyclic compounds and polymers .
Biology: In biological research, this compound is explored for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors .
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, especially in the areas of anti-inflammatory and anticancer therapies .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers with specific mechanical or chemical properties .
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)benzoic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The benzoic acid moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, used in peptide synthesis.
3-(Pyrrolidine-1-carbonyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of azetidine, offering different reactivity and biological activity.
Uniqueness: 3-(Azetidine-1-carbonyl)benzoic acid stands out due to the unique combination of the azetidine ring and benzoic acid moiety, providing distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
InChI Key |
PQHNINRHOJTMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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